![molecular formula C17H21NO2 B14706121 1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol CAS No. 22866-88-2](/img/structure/B14706121.png)
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol
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Overview
Description
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an ethyl(phenyl)amino group and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol typically involves the reaction of phenoxypropanol with ethyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include:
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Organic solvents such as ethanol or methanol are often employed.
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as:
Flow Chemistry: Continuous flow reactors can be used to enhance reaction efficiency and product yield.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and phenoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-[Ethyl(phenyl)amino]-2-propanol: Similar structure but lacks the phenoxy group.
3-Phenoxypropan-1-amine: Contains the phenoxy group but differs in the position of the amino group.
1-Phenoxy-2-propanol: Lacks the ethyl(phenyl)amino group.
Uniqueness
1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol is unique due to the presence of both the ethyl(phenyl)amino and phenoxypropanol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
22866-88-2 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-(N-ethylanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-2-18(15-9-5-3-6-10-15)13-16(19)14-20-17-11-7-4-8-12-17/h3-12,16,19H,2,13-14H2,1H3 |
InChI Key |
LQGUIVLWVGZVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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